[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride
Description
IUPAC Name: [2-(Dimethylcarbamoyloxy)phenyl]azanium chloride
Molecular Formula: C₉H₁₃ClN₂O₂
Molecular Weight: 228.67 g/mol
Structural Features:
- A phenyl ring substituted at the ortho position with a dimethylcarbamoyloxy group (–O–C(=O)–N(CH₃)₂).
- An azanium (NH₃⁺) group attached to the phenyl ring, balanced by a chloride counterion.
This compound belongs to the class of quaternary ammonium salts (QAS), which are widely used as surfactants, antiseptics, and pharmaceutical intermediates. The dimethylcarbamoyloxy group introduces a carbamate ester moiety, which may influence its stability, solubility, and biological activity compared to other QAS derivatives .
Properties
CAS No. |
67049-80-3 |
|---|---|
Molecular Formula |
C9H13ClN2O2 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-11(2)9(12)13-8-6-4-3-5-7(8)10;/h3-6H,10H2,1-2H3;1H |
InChI Key |
CIFBZVLXDSLPRP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC=C1[NH3+].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Industrial and Laboratory Synthesis
Dimethylcarbamoyl chloride, a crucial reagent for introducing the dimethylcarbamoyloxy group, is primarily synthesized by reacting phosgene with dimethylamine . The process can be summarized as follows:
| Method | Conditions | Yield | Notes |
|---|---|---|---|
| Reaction of gaseous dimethylamine with phosgene in a flow reactor | 275 °C, excess phosgene (3:1 ratio) | ~90% | High yield; suppresses urea formation |
| Laboratory scale using diphosgene or triphosgene with aqueous dimethylamine | Two-phase system (benzene-xylene/water), sodium hydroxide as scavenger | ~56% | Lower yield due to hydrolysis sensitivity |
| Catalytic conversion of dimethylamine chloride with carbon monoxide on palladium | Room temperature, under pressure | Near quantitative | Recent method, milder conditions |
Dimethylcarbamoyl chloride is highly reactive and sensitive to hydrolysis, requiring careful handling and stringent safety precautions due to its toxicity and carcinogenicity.
Formation of the Dimethylcarbamoyloxy Group on Phenol
The dimethylcarbamoyloxy group is introduced by reacting phenolic hydroxyl groups with dimethylcarbamoyl chloride. This acylation reaction proceeds as follows:
- Starting material: 2-hydroxyphenyl derivative (phenol with substitution at the 2-position)
- Reagent: Dimethylcarbamoyl chloride
- Conditions: Typically carried out in anhydrous solvents under inert atmosphere to prevent hydrolysis
- Base: An organic base such as pyridine or triethylamine is used to scavenge hydrochloric acid formed during the reaction
The reaction mechanism involves nucleophilic attack of the phenolic oxygen on the carbonyl carbon of dimethylcarbamoyl chloride, forming the carbamate ester.
Quaternization to Form the Azanium Salt
The formation of the azanium chloride salt involves quaternization of a tertiary amine precursor. The general synthetic route includes:
- Starting amine: [2-(dimethylcarbamoyloxy)phenyl]methylamine or its diethylmethylamine derivative
- Alkylating agent: Methyl chloride or methyl iodide (for iodide salt)
- Solvent: Polar aprotic solvents such as acetonitrile or acetone
- Conditions: Reflux or room temperature, reaction time varies from 3 to 6 hours
- Purification: Column chromatography or recrystallization to isolate the quaternary ammonium salt
This quaternization reaction converts the tertiary amine into the corresponding quaternary ammonium ion with chloride as the counterion.
Summary Table of Preparation Steps
| Step | Reactants | Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1. Synthesis of dimethylcarbamoyl chloride | Phosgene + Dimethylamine | 275 °C, flow reactor, excess phosgene | Dimethylcarbamoyl chloride | ~90% yield; sensitive to hydrolysis |
| 2. Carbamoylation of phenol | 2-Hydroxyphenyl compound + Dimethylcarbamoyl chloride | Anhydrous solvent, base (pyridine) | 2-(Dimethylcarbamoyloxy)phenyl derivative | High yield; avoid moisture |
| 3. Quaternization | 2-(Dimethylcarbamoyloxy)phenylmethylamine + Methyl chloride | Reflux in acetonitrile | [2-(dimethylcarbamoyloxy)phenyl]azanium;chloride | Purified by chromatography/recrystallization |
Research Outcomes and Analytical Data
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR): Confirms the carbamate ester formation and quaternary ammonium structure by characteristic chemical shifts of the methyl groups and aromatic protons.
- Infrared (IR) Spectroscopy: Shows strong absorption bands for carbamate carbonyl (~1700 cm⁻¹) and ammonium salt features.
- Mass Spectrometry: Confirms molecular ion peaks consistent with the expected molecular weight.
Purity and Yield Optimization
- Recrystallization from methanol or ethanol yields high purity crystals suitable for X-ray diffraction.
- Column chromatography using silica gel with methanol/ethyl acetate gradients effectively separates impurities.
- High-performance liquid chromatography (HPLC) with acetonitrile/water mobile phases achieves >95% purity.
Stability Notes
- The carbamate ester is susceptible to hydrolysis under acidic or basic conditions.
- The quaternary ammonium salt is stable under ambient conditions but should be stored in a desiccator to prevent moisture uptake.
Comparative Perspectives from Varied Sources
- The synthetic strategy is consistent with protocols used for related carbamate quaternary ammonium compounds such as neostigmine, which also involves carbamoylation followed by quaternization.
- Industrial methods prioritize high yield and safety, often using flow reactors for the phosgene-dimethylamine reaction to produce dimethylcarbamoyl chloride.
- Laboratory-scale syntheses emphasize careful control of moisture and temperature to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound .
Scientific Research Applications
The compound [2-(dimethylcarbamoyloxy)phenyl]azanium;chloride , also known as a quaternary ammonium compound, has diverse applications in scientific research and industrial settings. This article explores its various uses, particularly in the fields of biochemistry, pharmacology, and environmental science.
Antimicrobial Properties
Quaternary ammonium compounds, including [2-(dimethylcarbamoyloxy)phenyl]azanium;chloride, are widely studied for their antimicrobial efficacy. Research indicates that these compounds can inhibit the growth of various microorganisms, including bacteria and fungi. For instance, a patent describes a disinfectant composition that utilizes dimethyl quaternary ammonium salts to achieve a synergistic effect in microbial inhibition . This property is particularly useful in healthcare settings for disinfecting surfaces and equipment.
Pharmaceutical Formulations
The compound's ability to interact with biological membranes makes it a candidate for pharmaceutical formulations. Its derivatives are explored for potential therapeutic effects, including anti-inflammatory and analgesic activities. The dimethylcarbamoyl group enhances solubility and bioavailability, which are critical parameters in drug development .
Environmental Applications
In environmental science, quaternary ammonium compounds are investigated for their role in wastewater treatment and as biocides. The effectiveness of these compounds against biofilms and pathogenic microorganisms in water systems is an area of active research. Their application can help mitigate health risks associated with contaminated water supplies .
Case Study 1: Disinfectant Efficacy
A study demonstrated that a disinfectant formulation containing [2-(dimethylcarbamoyloxy)phenyl]azanium;chloride exhibited superior antimicrobial activity against pathogens such as Candida albicans and Aspergillus fumigatus. The results indicated that the compound could be used effectively at lower concentrations without compromising efficacy, thus offering cost savings in large-scale applications .
Case Study 2: Pharmaceutical Development
Research into pharmaceutical applications revealed that derivatives of this compound could serve as effective drug candidates against inflammatory diseases. A series of tests showed promising results in reducing inflammation markers in vitro, suggesting potential for further development into therapeutic agents .
Comparative Data Table
Mechanism of Action
The mechanism of action of [2-(dimethylcarbamoyloxy)phenyl]azanium;chloride involves its interaction with specific molecular targets in biological systems. It acts as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Benzethonium Chloride
IUPAC Name: Benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium chloride Molecular Formula: C₂₇H₄₂ClNO₂ Key Features:
- A benzyl group linked to a dimethylazanium core via a polyether chain.
- A bulky tert-octylphenoxy substituent enhances lipophilicity.
Contrast with Target Compound :
- Benzethonium’s long alkyl-ether chain increases membrane disruption efficiency but also elevates environmental toxicity.
Methylbenzethonium Chloride
IUPAC Name: Benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium chloride Molecular Formula: C₂₈H₄₄ClNO₂ Key Features:
- Structural analog of benzethonium chloride with an additional methyl group on the phenoxy ring.
Contrast with Target Compound :
[2-(Methoxyphenoxyacetyl)oxyethyl]dimethylazanium Chloride
IUPAC Name: 2-[2-(4-Methoxyphenoxy)acetyl]oxyethyl-dimethylazanium chloride Molecular Formula: C₁₃H₂₀ClNO₄ Key Features:
- A methoxyphenoxyacetyl group linked to an ethyl-dimethylazanium core.
Contrast with Target Compound :
- The methoxyphenoxy group provides electron-donating effects, altering redox properties compared to the carbamate-linked phenyl group in the target compound .
Functional and Toxicological Comparison
Antimicrobial Activity
- Benzethonium Chloride : Effective against Gram-positive bacteria and fungi due to its membrane-disrupting polyether chain .
- Target Compound : The carbamate group may limit broad-spectrum activity but could enhance specificity for certain bacterial targets (hypothesized based on structural analogs) .
Toxicity Profiles
Structural and Computational Insights
- Crystallography : While the target compound’s crystal structure is unreported, analogs like [2-(3,4-dimethoxyphenyl)ethyl]azanium derivatives have been resolved via single-crystal X-ray diffraction, revealing planar aromatic systems and ionic packing motifs .
- Software Tools : Programs like SHELXL and Mercury facilitate comparative analysis of QAS derivatives, highlighting bond angles and intermolecular interactions critical for stability .
Q & A
Q. What are the recommended synthetic pathways for [2-(dimethylcarbamoyloxy)phenyl]azanium chloride?
The synthesis typically involves quaternization of a tertiary amine precursor with dimethylcarbamoyl chloride, followed by anion exchange to yield the chloride salt. Key steps include optimizing reaction temperature (40–60°C) and solvent selection (e.g., acetonitrile or dichloromethane). Intermediate purification via recrystallization or column chromatography is critical to isolate the azanium product. Validation using -NMR and elemental analysis ensures structural fidelity .
Q. How can researchers characterize the molecular structure of this compound?
- Spectroscopy : - and -NMR to confirm proton environments and carbon backbone.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
- X-ray Diffraction : Single-crystal X-ray analysis (see Table 1 for typical parameters) to resolve 3D geometry .
Table 1 : Representative Crystallographic Parameters (from analogous compounds)
| Parameter | Value |
|---|---|
| Space group | |
| (Å) | 21.977 |
| (Å) | 12.230 |
| (Å) | 10.222 |
| (°) | 93.49 |
| -factor | 0.046 |
Q. What analytical techniques are used to assess purity and stoichiometry?
- HPLC : Reverse-phase chromatography with UV detection to quantify impurities.
- Elemental Analysis : Combustion analysis for C, H, N, and Cl content.
- Thermogravimetric Analysis (TGA) : To confirm hydration states and thermal stability .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning, low resolution) be resolved?
- Refinement Software : Use SHELXL for iterative refinement, adjusting parameters like hydrogen atom placement and thermal displacement .
- Validation Tools : WinGX/ORTEP to visualize anisotropic displacement ellipsoids and detect twinning via metric analysis .
- Data Filtering : Exclude outliers () and apply absorption corrections during integration .
Q. What strategies optimize synthetic yield and minimize by-products?
- Reaction Monitoring : In-situ FTIR to track carbamoyloxy group formation.
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate quaternization .
Q. How can computational methods predict biological activity or reactivity?
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., acetylcholine esterase).
- DFT Calculations : Gaussian software to compute electrostatic potential maps and nucleophilic/electrophilic sites .
Q. What experimental controls are essential for validating bioactivity assays?
- Positive/Negative Controls : Include known inhibitors (e.g., donepezil for acetylcholinesterase assays).
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC values.
- Reproducibility : Triplicate experiments with blinded data analysis to reduce bias .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
